3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid
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Overview
Description
3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid is a chemical compound known for its unique structure and properties. It contains a phosphoryl group, a trifluoromethyl group, and a butanoic acid backbone.
Preparation Methods
The synthesis of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid typically involves the reaction of dimethylphosphoryl chloride with 4,4,4-trifluorobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and membranes .
Comparison with Similar Compounds
3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid can be compared with other similar compounds such as:
3-Dimethylphosphoryl-4,4,4-trifluorobutanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
3-Dimethylphosphoryl-4,4,4-trifluorobutylamine: Contains an amine group instead of a carboxylic acid group.
3-Dimethylphosphoryl-4,4,4-trifluorobutyl chloride: Contains a chloride group instead of a carboxylic acid group. The uniqueness of this compound lies in its combination of a phosphoryl group and a trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-dimethylphosphoryl-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3O3P/c1-13(2,12)4(3-5(10)11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSFXCKHKNFNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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